Isoquadrone
Description
Contextualizing Quadranoid Sesquiterpenes within the Broader Field of Natural Products
Natural products, the vast array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and a source of inspiration for synthetic chemists. researchgate.net Among this chemical diversity, terpenoids represent a large and structurally varied class, classified by the number of five-carbon isoprene (B109036) units they contain. scielo.br Sesquiterpenes, which are C15 isoprenoid compounds, form an immense group with extraordinary structural variety, found predominantly in plants and marine life. scielo.brnih.govgerli.com They are known for a wide range of biological activities and often serve as chemical probes for cellular targets. nih.gov
Within the vast family of sesquiterpenes, the quadranoids are a small but significant class of natural products. researchgate.net These compounds are characterized by a distinctive and complex tricyclic carbon skeleton. nih.govreferencecitationanalysis.com Specifically, the quadrane scaffold consists of a cyclopentane (B165970) ring fused to a bicyclo[3.2.1]octane system. researchgate.netrsc.org First identified in the late 1970s, quadranoid sesquiterpenes have been isolated from both terrestrial fungi and marine organisms. researchgate.net The structural complexity and the potent biological activities, including antimicrobial and anticancer properties, of these molecules have made them compelling targets for biosynthetic studies and total synthesis efforts. researchgate.netnih.gov
Historical Overview of the Discovery and Isolation of Isoquadrone and Cognate Quadranoids
The history of quadranoid sesquiterpenes began in 1978 with the discovery of the first member of this class, (–)-quadrone. researchgate.net It was isolated from the culture filtrate of the mold Aspergillus terreus, a fungus found globally in soil. researchgate.netrsc.orgwikipedia.org This initial discovery was soon followed by the isolation of related metabolites from the same fungal source. Aspergillus terreus proved to be a rich source of these compounds, producing other sesquiterpenes like terrecyclic acid A and terrecyclol. tandfonline.comnih.gov
In subsequent chemical investigations of Aspergillus terreus strain THOM No. 14, several other neutral sesquiterpenes were isolated. tandfonline.com Among these was this compound, identified as a new, previously unreported sesquiterpene. tandfonline.com Its discovery, alongside compounds like 8-hydroxyquadrone (B12792024) and 6-hydroxythis compound, expanded the family of known quadranoids. tandfonline.com Over the following decades, further research led to the isolation of more cognate quadranoids from terrestrial fungi, including (–)-8-hydroxyquadrone, terrecyclol, (+)-6-hydroxythis compound, (+)-5(6)-dihydro-6-hydroxyterrecyclic acid, and (+)-5(6)-dihydro-6-methoxyterrecyclic acid. rsc.orgresearchgate.net The quadrane scaffold has also been identified in metabolites from marine organisms, such as soft corals, which have yielded compounds like (–)-suberosanone and (+)-suberosenone. researchgate.net
Elucidation of the Tricyclic Quadrane Scaffold: Core Structural Features and Stereochemical Aspects
The defining feature of this compound and all quadranoid sesquiterpenes is their unique tricyclic core. This framework is a compact cage-like structure built from a cyclopentane ring fused with a bicyclo[3.2.1]octane moiety. researchgate.netrsc.org The biosynthesis of this intricate scaffold has been a subject of significant scientific inquiry. It is formed through a complex series of carbocation-mediated cyclizations and rearrangements starting from the linear precursor, farnesyl pyrophosphate (FPP). nih.govrsc.org
Early mechanistic proposals suggested two main plausible biosynthetic pathways, known as the Hirota route and the Coates route, to explain the formation of the tricyclic quadrane system. nih.govrsc.org Both pathways involve multistep carbocation rearrangements. rsc.org Recent studies, including mutagenesis and isotopically sensitive branching experiments, have provided strong evidence that the formation of the quadrane scaffold proceeds via the Coates route. nih.govresearchgate.net This pathway involves the initial head-to-tail cyclization of FPP into a monocyclic humulyl cation, which then undergoes further transformations to build the characteristic fused ring system. researchgate.net
The structure and relative stereochemistry of these complex molecules are established through detailed spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-ESI-MS). researchgate.net The relative stereochemistry of this compound was initially presumed based on its plausible biogenetic relationship and derivation from terrecyclic acid A. tandfonline.com The absolute configurations of many quadranoids, including the parent compound quadrone (B1207567), have been confirmed through a combination of chiroptical techniques like Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT) calculations, as well as by enantioselective total synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
81130-69-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,12,12-trimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |
InChI |
InChI=1S/C15H20O3/c1-13(2)7-15-9-5-4-8(13)10(15)6-11(16)14(15,3)18-12(9)17/h8-10H,4-7H2,1-3H3 |
InChI Key |
SEETYEZEEVLMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)C)C |
Origin of Product |
United States |
Natural Bioproduction and Advanced Isolation Methodologies for Isoquadrone
Fungal Bioproduction: Detailed Examination of Aspergillus terreus Strains as Primary Sources
The filamentous fungus Aspergillus terreus is a well-documented primary producer of isoquadrone. jst.go.jpoup.com Various strains of this species, which are widely distributed in terrestrial environments, are known to synthesize a diverse array of secondary metabolites, including a notable family of sesquiterpenoids. nih.govresearchgate.net this compound is among the neutral sesquiterpenes isolated from the culture filtrate of Aspergillus terreus THOM No. 14. jst.go.jpoup.comtandfonline.com This particular strain is also known for its production of other sesquiterpene compounds like quadrone (B1207567), 8-hydroxyquadrone (B12792024), and 6-hydroxythis compound. jst.go.jptandfonline.com
Research has shown that this compound can be formed via an acid-catalyzed reaction from other metabolites produced by A. terreus. jst.go.jp Specifically, under harsh acidic conditions, a derivative of terrecyclic acid A, another metabolite from the same fungus, can yield both quadrone and (-)-isoquadrone. jst.go.jp This suggests a close biosynthetic relationship among these complex molecules within the fungal metabolic pathways. The production of these compounds underscores the metabolic versatility of Aspergillus terreus and establishes it as a key biological source for obtaining this compound for further study. researchgate.netnih.gov
Marine Bioproduction: Identification of Soft Corals and Associated Microorganisms as Natural Origins
The marine environment, particularly soft corals and their symbiotic microorganisms, represents a vast and largely untapped source of novel bioactive compounds. oup.comnih.gov Soft corals of the genera Sinularia and Nephthea, for instance, are known to produce a wide variety of secondary metabolites, with terpenoids being a particularly prominent class of compounds. tandfonline.comacgpubs.org While the direct isolation of this compound from these organisms has not been explicitly documented in available research, their proven capacity for synthesizing structurally complex terpenoids makes them a plausible, albeit unconfirmed, natural origin.
Furthermore, there is a growing body of evidence suggesting that many secondary metabolites attributed to marine invertebrates are actually produced by associated microorganisms, such as bacteria and fungi. researchgate.netrroij.com These symbiotic or commensal microbes live in close association with hosts like soft corals and are believed to be the true metabolic source of numerous compounds. researchgate.netcreative-biogene.com Given that terrestrial fungi are confirmed producers of this compound, it is scientifically reasonable to hypothesize that marine-derived fungi, associated with soft corals or other invertebrates, could also possess the biosynthetic machinery for this compound production. This potential is supported by the fact that marine microorganisms are known to produce a vast diversity of natural products, many of which are closely related to those from terrestrial microbes. ksu.edu.sa Therefore, soft corals and their microbial communities remain a frontier for the discovery of new this compound sources.
Methodological Advancements in the Isolation and Chromatographic Purification of this compound and Related Metabolites
The isolation of this compound from its natural sources relies on a multi-step process involving extraction followed by advanced chromatographic purification. The initial step typically involves solvent extraction of the fungal culture filtrate or the biomass of the marine organism. For instance, in the case of Aspergillus terreus, the culture filtrate is often the starting material. tandfonline.com A common procedure involves adsorption of the filtrate onto activated charcoal, followed by elution with solvents like acetone (B3395972) and ethyl acetate (B1210297). tandfonline.com This is followed by liquid-liquid partitioning to separate the crude extract into different fractions based on polarity. researchgate.netnih.gov
Following initial extraction and fractionation, various chromatographic techniques are employed for the purification of this compound and its related metabolites. rroij.com Column chromatography is a foundational method used for the initial separation of compounds from the crude extract. researchgate.net Silica gel is a frequently used stationary phase, with a mobile phase consisting of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to elute compounds of varying polarities. nih.govtandfonline.com
Biosynthetic Pathways of the Quadrane Core and Enzymology of Isoquadrone Formation
Mechanistic Insights into Terpenoid Precursor Incorporation (e.g., Acetate (B1210297) and Mevalonate)
The journey to the quadrane skeleton begins with fundamental building blocks of terpenoid biosynthesis. Isotopic labeling studies have been instrumental in confirming that quadranoids, like other sesquiterpenes, are derived from the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net In this pathway, acetyl-CoA is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These five-carbon units are the fundamental isoprene (B109036) building blocks.
The key steps in the incorporation of these precursors are:
Formation of Farnesyl Pyrophosphate (FPP): A head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the 15-carbon precursor, farnesyl pyrophosphate (FPP). researchgate.netscisoc.or.th FPP is the universal precursor for all sesquiterpenes, including isoquadrone.
The incorporation of isotopically labeled acetate and mevalonate into fungal metabolites has unequivocally demonstrated their role as the primary precursors for the quadrane core, confirming its classification as a sesquiterpene. nih.gov
| Precursor | Role in Biosynthesis |
| Acetyl-CoA | Initial building block for the mevalonate pathway. |
| Mevalonate | Key intermediate in the biosynthesis of IPP and DMAPP. |
| Isopentenyl Pyrophosphate (IPP) | C5 isoprene unit, multiple units are condensed to form FPP. |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 isoprene unit, serves as the initial substrate for prenyltransferases. |
| Farnesyl Pyrophosphate (FPP) | C15 precursor for all sesquiterpenes, including the quadrane core. |
Functional Characterization of Key Biosynthetic Enzymes: Emphasis on Sesquiterpene Synthases (e.g., β-Terrecyclene Synthase)
The cyclization of the linear FPP precursor into the complex tricyclic quadrane scaffold is orchestrated by a class of enzymes known as sesquiterpene synthases, also referred to as terpene cyclases (TCs). nih.govscisoc.or.th These enzymes are crucial for generating the vast structural diversity observed in terpenoids. In the biosynthesis of quadranoids, a novel sesquiterpene synthase, β-terrecyclene synthase, has been identified as a key player. nih.govrsc.org
The functional characterization of β-terrecyclene synthase has provided significant insights into quadrane formation:
Catalytic Activity: This enzyme catalyzes the direct conversion of FPP into β-terrecyclene, which possesses the fundamental quadrane scaffold. nih.gov This discovery was pivotal in understanding the initial cyclization steps.
Enzyme Motifs: Like other sesquiterpene synthases, β-terrecyclene synthase is expected to contain conserved motifs such as the DDXXD and NSE/DTE motifs, which are essential for binding the divalent metal cofactor (typically Mg²⁺) required for the ionization of FPP. scisoc.or.thnih.gov
Product Specificity: The enzyme exhibits remarkable control over the complex carbocation cascade to yield β-terrecyclene as the primary product.
Subsequent to the formation of the initial quadrane skeleton by β-terrecyclene synthase, a series of oxidative tailoring enzymes, such as cytochrome P450s and oxidases, are responsible for the further modifications that lead to the final structure of this compound and other terrecyclic acids. nih.gov
| Enzyme | Function | Substrate | Product |
| Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the synthesis of FPP from IPP and DMAPP. | IPP, DMAPP | Farnesyl Pyrophosphate (FPP) |
| β-Terrecyclene Synthase | Catalyzes the cyclization of FPP to form the quadrane scaffold. | Farnesyl Pyrophosphate (FPP) | β-Terrecyclene |
| Cytochrome P450s and other oxidases | Responsible for the oxidative modifications of the quadrane core. | β-Terrecyclene and intermediates | Terrecyclic acid and other quadranoids |
Proposed Multi-step Carbocation Rearrangement Mechanisms Leading to the Quadrane Skeleton
The formation of the tricyclic quadrane skeleton from the linear FPP precursor is a complex process involving a series of intricate carbocation rearrangements. nih.govresearchgate.net While the exact mechanism was a long-standing puzzle, recent studies on β-terrecyclene synthase have provided strong evidence for a specific pathway. nih.gov
The proposed mechanism, often referred to as Coates' route, involves the following key steps:
Initiation: The process begins with the ionization of FPP to form the farnesyl cation.
Initial Cyclization: The farnesyl cation undergoes cyclization to form a caryophyllenyl cation. nih.gov
1,2-Alkyl Shift: A 1,2-alkyl shift leads to the formation of a 5/8-bicyclic intermediate. nih.gov
Further Rearrangements: A subsequent carbocation rearrangement transforms this intermediate into a tricyclic structure, which then undergoes a 1,3-hydride shift to form the presilphiperfolan-8-yl cation. nih.gov
Final Alkyl Shifts: Two consecutive 1,2-alkyl shifts ultimately lead to the formation of the β-terrecyclene cation, which is then quenched to yield β-terrecyclene. nih.gov
These carbocation rearrangements are highly controlled within the active site of β-terrecyclene synthase, which guides the reactive intermediates through the complex energy landscape to the final product. libretexts.orgmasterorganicchemistry.com The stability of the carbocation intermediates plays a crucial role in directing the rearrangement cascade. youtube.comuregina.ca
Genetic and Metabolic Engineering Strategies for Modulating Quadranoid Biosynthesis
The elucidation of the biosynthetic pathway to the quadrane core opens up opportunities for genetic and metabolic engineering to enhance the production of quadranoids or to generate novel analogs. nih.govresearchgate.net While specific examples for this compound are still emerging, general strategies applicable to terpenoid biosynthesis can be considered.
Potential engineering strategies include:
Overexpression of Key Biosynthetic Genes: Increasing the expression levels of genes encoding β-terrecyclene synthase and the subsequent tailoring enzymes could lead to higher yields of quadranoids in the native or a heterologous host. uwec.edufrontiersin.org
Enzyme Engineering: Mutagenesis of β-terrecyclene synthase could potentially alter its product specificity, leading to the formation of novel quadranoid structures. Insights from mutagenesis studies have already been used to probe the reaction mechanism. nih.gov
Heterologous Expression: The entire biosynthetic gene cluster for a quadranoid could be transferred to a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, for industrial-scale production. frontiersin.orgnih.gov
Synthetic Chemical Approaches to the Quadrane Scaffold and Isoquadrone Analogs
Development of Strategic Total Synthesis Routes for the Tricyclic Quadrane Framework
The construction of the tetracyclic carbon skeleton of quadranes has been a formidable challenge in organic synthesis. Early efforts focused on establishing viable routes to the core framework, often in a racemic form. A notable achievement in this area was the total synthesis of (±)-quadrone. europa.euscilit.com These initial synthetic campaigns were crucial for confirming the structure of these natural products and for developing foundational strategies that later syntheses would build upon.
Key strategies in these syntheses often involve multi-step sequences to assemble the intricate ring systems. For instance, the synthesis of (±)-descarboxyquadrone was achieved starting from a bicyclo[3.2.1]octane precursor, which was methodically converted into the required tricyclic intermediate before arriving at the final target molecule. researchgate.net The complexity of these molecules, with their multiple stereocenters and strained ring junctions, demands precise control over reaction sequences. Methodologies such as intramolecular cycloadditions, ring-expansion and contraction sequences, and tandem reactions have been pivotal in constructing the quadrane scaffold. lookchem.com The development of these routes has not only provided access to the natural products themselves but has also served as a platform for testing and showcasing new synthetic methods. globalauthorid.comresearchgate.net
| Synthetic Target | Key Strategy/Starting Material | Reference |
| (±)-Quadrone | Convergent total synthesis | scilit.com |
| (±)-Descarboxyquadrone | Bicyclo[3.2.1]octane precursor | researchgate.net |
| Sulcatine G | Tricyclo[6.2.0.0]decane framework construction | nih.gov |
| (±)-Waihoensene | Nazarov-like cyclization/double ring expansion | lookchem.com |
Investigations into Stereoselective and Enantioselective Syntheses of Quadrone (B1207567) and its Derivatives Relevant to Isoquadrone
While early syntheses successfully produced racemic mixtures of quadranes, a significant evolution in the field has been the development of stereoselective and, particularly, enantioselective syntheses. europa.eu For biologically active molecules like this compound, achieving stereochemical purity is paramount, as different enantiomers can have vastly different biological effects. The first enantioselective total synthesis of a quadrane was not reported until 2016, highlighting the considerable difficulty in controlling the absolute stereochemistry of this molecular framework. researchgate.net
A breakthrough in this area was the development of a switchable dual organocatalytic system. researchgate.net This system, employing an aminocatalyst and an N-heterocyclic carbene (NHC), enabled the highly enantioselective synthesis of functionalized bridged bicyclo[3.2.1]octane structures, which are key intermediates for quadranes. This methodology was successfully applied to the total synthesis of (1R)-suberosanone, another member of the quadrane family. researchgate.net The principles and strategies established in the enantioselective synthesis of suberosanone (B1245623) and related quadrone derivatives are directly relevant to this compound, as they provide a clear pathway to accessing the chiral core structure that defines this entire class of compounds. researchgate.neteuropa.eu
| Method | Catalyst/Reagent Type | Application | Key Feature |
| Dual Organocatalysis | Aminocatalyst + N-Heterocyclic Carbene (NHC) | Enantioselective synthesis of bicyclo[3.2.1] systems | Switchable catalysis enables access to key chiral intermediates for quadranes. |
| Asymmetric Transfer Hydrogenation | Ruthenium(II) complexes with chiral ligands | Enantioselective reduction of ketones | Produces chiral alcohols, which are versatile precursors for building stereocenters. beilstein-journals.org |
| Chemoenzymatic Synthesis | Dioxygenase enzymes | Enantioselective dihydroxylation of arenes | Provides access to enantiopure building blocks like cis-1,2-dihydrocatechols for total synthesis. researchgate.net |
Biomimetic Synthetic Methodologies Inspired by Proposed Biosynthetic Intermediates
Nature's approach to constructing complex molecules often serves as a powerful source of inspiration for synthetic chemists. The biosynthesis of quadrane sesquiterpenes is believed to proceed via the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). researchgate.net This process involves a cascade of carbocation rearrangements to form the distinctive tricyclic quadrane skeleton. Recent research has identified a novel sesquiterpene synthase, β-terrecyclene synthase, which is capable of generating β-terrecyclene, a compound possessing the core quadrane scaffold. This discovery provides significant insight into the chemical logic that nature employs.
Biomimetic syntheses aim to replicate these proposed biosynthetic pathways in the laboratory. Such strategies often involve generating a key carbocation intermediate that is then allowed to undergo a series of cyclizations and rearrangements, mimicking the natural cascade. For example, the Grewe cyclization, a key step in some biomimetic alkaloid syntheses, is analogous to the proposed cyclizations in terpene biosynthesis. wikipedia.org By designing synthetic precursors that are poised to undergo such programmed transformations, chemists can potentially form complex polycyclic structures like the quadrane framework in a more efficient and elegant manner than is possible with more traditional, linear synthetic sequences. These approaches not only offer strategic advantages but also help to test and refine the hypotheses about how these molecules are assembled in nature.
Chemical Derivatization and Structure Modification of this compound and Related Quadranoids for Research Probes
The synthesis of natural products like this compound is not solely an academic exercise; it also provides the material needed to explore their biological functions. A key aspect of this exploration is the creation of chemical probes—small molecules, often derivatives of a parent compound, designed to selectively bind a specific protein target and elucidate its role in biological systems. wikipedia.orgcollaborativedrug.com By systematically modifying the structure of this compound and related quadranoids, researchers can generate a library of analogs for structure-activity relationship (SAR) studies. pharmacy180.comresearchgate.net
SAR analysis involves correlating changes in a molecule's chemical structure with its biological activity. pharmacy180.comnih.gov This allows medicinal chemists to identify the pharmacophore—the key structural features responsible for the molecule's biological effect. mdpi.com For example, analogs of this compound could be synthesized with modifications at various positions, such as the hydroxyl or carbonyl groups, to determine how these changes affect its antitumor properties. nih.govrsc.org
Furthermore, these derivatives can be functionalized to create more sophisticated research tools. For instance, a fluorescent group, such as a nitrobenzoxadiazole (NBD) or rhodamine, can be attached to the quadranoid scaffold. The resulting fluorescent probe can be used in live-cell imaging to track the molecule's distribution and localization, providing valuable clues about its mechanism of action and identifying its molecular target(s). The synthesis of these tailored analogs and probes is crucial for translating the discovery of a biologically active natural product into a validated drug target and a potential therapeutic agent. beilstein-journals.org
| Modification Type | Purpose | Example Functional Group | Potential Information Gained |
| Functional Group Removal/Alteration | SAR Study | H replaces -OH; Alkene reduction | Identifies essential groups for biological activity. |
| Chain Extension/Variation | SAR Study | Addition of alkyl/aryl groups | Probes steric and hydrophobic tolerance of the target binding site. |
| Fluorescent Tagging | Cellular Imaging Probe | Nitrobenzoxadiazole (NBD), Rhodamine | Reveals subcellular localization and potential protein interactions. |
| Biotinylation | Affinity Purification Probe | Biotin | Enables "pull-down" experiments to isolate and identify the protein target. |
Structure Activity Relationship Sar and Advanced Computational Studies of Quadranoids
Principles and Applications of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Quadranoid Discovery
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. zymvol.commdpi.com By systematically modifying parts of a molecule, researchers can identify the key structural features, or pharmacophores, that are essential for its desired therapeutic effects and those that contribute to undesirable side effects. zymvol.com Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate the physicochemical properties of a group of compounds with their biological activities. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov
The application of QSAR involves the use of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). researchgate.netnih.gov These descriptors are used as independent variables in statistical models, like multiple linear regression (MLR), to predict biological activity, which is the dependent variable. chemrxiv.org The goal is to develop a statistically robust model with high predictive power. nih.gov
While extensive QSAR studies specifically on the quadranoid family are not widely published, the principles of SAR and QSAR are highly applicable to this class of compounds. The structural diversity within the quadranoid family, including compounds like quadrone (B1207567), isoquadrone, and terrecyclic acid, provides a basis for such investigations. researchgate.net By comparing the known biological activities of these and other related sesquiterpenes, preliminary SAR insights can be gained. For instance, the presence and position of functional groups such as hydroxyls and carbonyls, as well as the stereochemistry of the ring junctions, are likely to be critical determinants of activity. researchgate.netbiomolther.org
QSAR models could be developed for quadranoids to explore their potential as, for example, anticancer agents, a property noted for some members of this family. researchgate.net Such a study would involve synthesizing a library of quadranoid analogs with systematic structural variations and evaluating their cytotoxicity against various cancer cell lines. The resulting data could then be used to build a QSAR model to guide the design of more potent and selective quadranoid-based drug candidates.
Comparative Analysis of Structural Determinants Influencing Biological Profiles across the Quadranoid Family
The quadranoid family of sesquiterpenes is characterized by a distinctive tricyclic skeleton, specifically a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety. researchgate.net Despite this common core, variations in functional groups and stereochemistry among different quadranoids lead to significant differences in their biological activities. A comparative analysis of these structural determinants is crucial for understanding their SAR.
One of the most notable comparisons within this family is between terrecyclic acid A, quadrone, and this compound, all of which can be isolated from the fungus Aspergillus terreus. researchgate.netacs.org Research has shown that while terrecyclic acid A exhibits antimicrobial and antitumor activities, quadrone and this compound are reported to be largely devoid of these activities. researchgate.netnih.gov This stark difference in bioactivity, despite their structural similarity, highlights the critical role of specific structural features.
This compound is a stereoisomer of quadrone, and its lack of significant antitumor or antimicrobial activity further underscores the importance of the three-dimensional arrangement of atoms for biological function. researchgate.netnih.gov The subtle changes in the orientation of substituents or the conformation of the ring system between these isomers can dramatically affect how they interact with biological targets.
Below is a table summarizing the structural and bioactivity comparison of these key quadranoids.
| Compound | Key Structural Features | Reported Biological Activity |
| Terrecyclic Acid A | Contains a carboxylic acid group. | Antimicrobial and antitumor activities. researchgate.net |
| Quadrone | Lacks the carboxylic acid group present in Terrecyclic Acid A. | Scarcely shows antimicrobial or antitumor activity. researchgate.net |
| This compound | Stereoisomer of Quadrone. | Scarcely shows antimicrobial or antitumor activity. nih.gov |
This comparative analysis provides foundational SAR insights that are invaluable for the prospective application of more advanced computational studies.
Computational Modeling and Molecular Docking for Predicting Ligand-Target Interactions
Computational modeling and molecular docking are powerful tools in modern drug discovery that allow for the in silico investigation of how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. zymvol.comwu.ac.th These methods can predict the preferred orientation of a ligand in the binding site of a target and estimate the strength of the interaction, often expressed as a binding energy or docking score. wu.ac.thmdpi.com This information can help to prioritize compounds for synthesis and biological testing, as well as to understand the molecular basis of their activity. nih.gov
The process of molecular docking involves several steps. First, a three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or can be generated through homology modeling. ucdavis.edu The ligand structure is also prepared in a 3D format. Docking algorithms then systematically explore the possible binding poses of the ligand within the target's active site, considering factors like shape complementarity and electrostatic interactions. wu.ac.th Scoring functions are then used to rank the different poses, with lower scores generally indicating a more favorable interaction. wu.ac.th
While specific molecular docking studies on this compound are not prevalent in the literature, the methodology could be readily applied to the quadranoid family. For example, if a specific enzyme target were identified for the antitumor activity of terrecyclic acid A, docking studies could be performed to compare the binding of terrecyclic acid A, quadrone, and this compound to this target. Such a study could provide a molecular-level explanation for the observed differences in their biological activities. The results might reveal, for instance, that the carboxylic acid of terrecyclic acid A forms a critical hydrogen bond with an amino acid residue in the active site that is not possible for quadrone or this compound.
Furthermore, computational modeling can be used to study the biosynthesis of quadranoids. Terpene synthases, the enzymes responsible for creating the vast diversity of terpene skeletons, are a subject of active computational research. ucdavis.edursc.orgresearchgate.net Modeling the complex carbocation-driven cyclization and rearrangement reactions catalyzed by these enzymes can provide insights into how the unique quadranoid scaffold is formed. pnas.org Understanding the structure and mechanism of the terpene synthases involved in quadranoid biosynthesis could enable the rational engineering of these enzymes to produce novel, non-natural quadranoid analogs with potentially improved therapeutic properties. ucdavis.edunih.gov
Rational Design and Synthesis of Novel Quadranoid Scaffolds Based on SAR and QSAR Insights
The ultimate goal of SAR, QSAR, and computational modeling studies is to enable the rational design and synthesis of novel compounds with improved properties. mdpi.comnih.gov By understanding which structural features are important for activity and which are detrimental, medicinal chemists can design new molecules that are more potent, selective, and have better pharmacokinetic profiles. mdpi.com
Based on the preliminary SAR for the quadranoid family, several strategies for the rational design of new scaffolds can be proposed. Given the importance of the carboxylic acid group in terrecyclic acid A for its biological activity, one approach would be to synthesize analogs of quadrone and this compound that incorporate this or similar acidic functional groups at various positions on the tricyclic core. The aim would be to restore or even enhance the antitumor and antimicrobial properties.
Another design strategy would be to explore modifications to the core quadranoid skeleton itself. The synthesis of propellane-containing natural products, which share some structural similarities with quadranoids, is an active area of research and could provide inspiration for novel quadranoid scaffolds. zymvol.com Introducing or altering ring sizes, or adding new functional groups to the hydrocarbon framework, could lead to compounds with novel biological activities.
The general workflow for such a rational design and synthesis project would be as follows:
Lead Identification: Start with a known active compound, such as terrecyclic acid A, or a readily accessible scaffold like quadrone.
SAR/QSAR Analysis: Use existing data and computational models to identify key structural features for activity.
In Silico Design: Design a virtual library of new analogs with targeted modifications.
Molecular Docking: Dock the designed analogs into a relevant biological target to predict their binding affinity and prioritize candidates for synthesis.
Chemical Synthesis: Synthesize the most promising candidates.
Biological Evaluation: Test the synthesized compounds for their biological activity.
Iterative Refinement: Use the new data to refine the SAR/QSAR models and design the next generation of compounds.
This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and holds significant promise for unlocking the therapeutic potential of the quadranoid class of natural products. mdpi.com
Mechanistic Biological Investigations of Isoquadrone and Cognate Quadranoids
Cellular and Subcellular Effects of Isoquadrone and Related Quadranoids in Model Systems
Investigations into the direct effects of this compound on cellular functions have been sparse, with most studies noting its limited impact in comparison to its structural relatives.
Currently, there is a notable absence of detailed research in publicly available scientific literature concerning the specific influence of this compound on cellular processes and signaling pathways. The primary focus of research on quadranoids has been on more biologically active members of the family, such as quadrone (B1207567) and terrecyclic acid A. As a result, the effects of this compound on key cellular events like cell cycle progression, apoptosis, or specific signal transduction cascades have not been elucidated. The general lack of significant cytotoxic or antimicrobial activity reported for this compound may have contributed to the limited investigation into its molecular and cellular mechanisms. jst.go.jptandfonline.com
The cytotoxic profile of this compound has been evaluated in a limited capacity, primarily as part of broader screenings of compounds isolated from Aspergillus terreus. In these studies, this compound has generally demonstrated low cytotoxic potential.
One study reported that this compound exhibited weak activity against Staphylococcus aureus. tandfonline.com In terms of effects on eukaryotic cells, its cytotoxic activity against lymphocytic leukemia P-388 was found to be very low. tandfonline.com Further studies on a panel of cancer cell lines, including NCI-H460 (non-small cell lung cancer), MCF-7 (breast cancer), and SF-268 (CNS glioma), found that while some related compounds from Aspergillus terreus were moderately active, this compound was not highlighted as a potent cytotoxic agent. acs.org
The available data consistently indicates that this compound does not induce significant cytotoxic phenotypes or growth modulation in the experimental cell lines tested, particularly when contrasted with the activity of its congener, quadrone. jst.go.jptandfonline.comacs.org
Comparative Biological Investigations: Distinguishing Profiles of this compound from Structurally Similar Quadranes (e.g., Quadrone, Terrecyclic Acid A)
The most defining characteristic of this compound in the scientific literature is its minimal biological activity when compared to its structurally similar counterparts, quadrone and terrecyclic acid A. These compounds, all isolated from Aspergillus terreus, possess the same core carbon skeleton but differ in their functional groups and stereochemistry, which appears to have a profound impact on their biological effects.
While terrecyclic acid A is noted for its antimicrobial and antitumor properties, and quadrone is recognized as an antitumor substance, this compound has been consistently reported to "scarcely show these activities". jst.go.jptandfonline.comresearchgate.netcnjournals.comjst.go.jp This stark difference in activity underscores the high degree of structural specificity required for the biological effects observed in this class of sesquiterpenoids.
| Compound | Reported Biological Activity | Source |
|---|---|---|
| This compound | - Scarcely shows antimicrobial or antitumor activities. jst.go.jptandfonline.comresearchgate.net | Aspergillus terreus jst.go.jptandfonline.com |
| Quadrone | - Antitumor substance. jst.go.jptandfonline.comnih.gov | Aspergillus terreus jst.go.jptandfonline.com |
| Terrecyclic Acid A | - Exhibits antimicrobial and antitumor activities. jst.go.jptandfonline.comresearchgate.net | Aspergillus terreus jst.go.jptandfonline.com |
Future Research Trajectories and Academic Significance of Isoquadrone Studies
Prospectives in the Discovery and Structural Characterization of Undescribed Isoquadrone Derivatives
The quadranoid family of sesquiterpenes, first identified with the isolation of quadrone (B1207567) and terrecyclic acid A from the fungus Aspergillus terreus, has since expanded. researchgate.netresearchgate.net this compound itself was discovered as a new neutral sesquiterpene from Aspergillus terreus THOM No. 14, alongside other derivatives like 8-hydroxyquadrone (B12792024) and 6-hydroxythis compound. jst.go.jpoup.comtandfonline.com Research over the last two decades has continued to yield new quadranoids from terrestrial fungi, including (-)-isoquadrone and (+)-6-hydroxythis compound. researchgate.netresearchgate.netnih.govresearchgate.net
Future research is expected to uncover a wider array of these compounds. The isolation of these molecules from fungi inhabiting unique ecological niches, such as the rhizosphere of desert plants, suggests that continued bioprospecting in underexplored environments will be a fruitful source of novel derivatives. researchgate.netacs.org The structural elucidation of these new molecules will rely on advanced spectroscopic methods, particularly 2D NMR techniques, which have been crucial for characterizing known quadranes. researchgate.netarizona.edu
Genome mining represents another powerful prospective tool. researchgate.net By identifying biosynthetic gene clusters in fungi that are similar to those known to produce quadranes, researchers can predict the production of new derivatives and target their isolation, potentially even expressing them in heterologous hosts. This approach could rapidly expand the known chemical space of this compound-related structures.
Table 1: Known this compound-Related Sesquiterpenes from Aspergillus terreus
| Compound Name | Source Organism | Key Structural Feature | Citation(s) |
|---|---|---|---|
| (-)-Quadrone | Aspergillus terreus | Parent quadrane skeleton | researchgate.netresearchgate.net |
| (+)-Terrecyclic Acid A | Aspergillus terreus | Carboxylic acid precursor to quadrone | researchgate.netresearchgate.net |
| (-)-Isoquadrone | Aspergillus terreus | Isomer of quadrone | researchgate.netresearchgate.netacs.org |
| (+)-6-Hydroxythis compound | Aspergillus terreus | Hydroxylated this compound derivative | researchgate.netresearchgate.netnih.gov |
| (-)-8-Hydroxyquadrone | Aspergillus terreus | Hydroxylated quadrone derivative | researchgate.netresearchgate.net |
Deepening the Understanding of Complex Biosynthetic Logic and Novel Enzymatic Transformations
The formation of the distinctive tricyclic quadrane scaffold is a feat of enzymatic precision, involving complex multistep carbocation rearrangements. researchgate.netresearchgate.netresearchgate.net While the exact pathway to this compound is not fully elucidated, recent breakthroughs in the biosynthesis of the related compound terrecyclic acid A in Aspergillus terreus provide a detailed roadmap for future inquiry. researchgate.netnih.gov
The key enzyme is a sesquiterpene synthase, TerA (a β-terrecyclene synthase), which converts the linear precursor farnesyl pyrophosphate (FPP) into the tricyclic hydrocarbon β-terrecyclene. researchgate.netresearchgate.net This transformation proceeds through a proposed series of cationic intermediates as outlined by the Coates route, showcasing the intricate catalytic power of terpene cyclases. researchgate.net Subsequent tailoring enzymes, located within the same biosynthetic gene cluster, then modify this scaffold. These include a cytochrome P450 monooxygenase (TerB) and a short-chain dehydrogenase/reductase (TerC), which perform a series of specific oxidations to yield terrecyclic acid. researchgate.netnih.govresearchgate.net
Future research will focus on identifying and characterizing the specific tailoring enzymes responsible for converting a common quadranoid precursor into this compound and its hydroxylated variants. This involves:
Identifying the this compound Gene Cluster: Using genomic data from this compound-producing strains of A. terreus to pinpoint the specific gene cluster.
Functional Characterization of Enzymes: Expressing candidate enzymes (e.g., cytochrome P450s, dehydrogenases) in heterologous hosts like yeast to determine their precise role in modifying the quadrane skeleton. researchgate.netresearchgate.net
Investigating Enzymatic Mechanisms: Studying the regio- and stereospecificity of these novel enzymatic transformations, which are often difficult to achieve with conventional chemical methods. acs.org
Understanding this biosynthetic logic not only provides insight into the chemical evolution of natural products but also offers a powerful toolkit of enzymes for potential use in chemoenzymatic synthesis. researchgate.netresearchgate.net
Table 2: Characterized Enzymes in the Biosynthesis of Terrecyclic Acid (a Quadrane Precursor)
| Enzyme | Gene | Enzyme Class | Function | Citation(s) |
|---|---|---|---|---|
| TerA | terA | Sesquiterpene Cyclase | Catalyzes the cyclization of FPP to form the β-terrecyclene scaffold. | researchgate.netresearchgate.net |
| TerB | terB | Cytochrome P450 Monooxygenase | Performs C5-hydroxylation and C7-oxidation of the scaffold. | researchgate.netresearchgate.net |
Development of Innovative Synthetic Methodologies for Accessing Structurally Diverse Quadranoid Probes
The structural complexity of the quadrane framework makes its total synthesis a significant challenge that has attracted considerable attention from the synthetic chemistry community. researchgate.netresearchgate.net The landmark total synthesis of quadrone by Danishefsky set a high bar and underscored the difficulty of constructing the compact, fused-ring system. organicchemistrydata.org
Modern synthetic chemistry, however, is moving beyond simply recreating the natural product. A major future trajectory is the development of innovative and flexible synthetic routes to produce not just this compound itself, but a wide range of "quadranoid probes." These are analogues of the natural product designed specifically to investigate biological systems. researchgate.netulisboa.pt Such probes could be modified with reporter tags (like fluorescent dyes) or reactive groups to identify their molecular targets within a cell. researchgate.netfrontiersin.orgacs.org
Key future strategies in this area include:
Modular and Convergent Synthesis: Designing synthetic pathways where large fragments of the molecule are built separately and then combined late in the synthesis. frontiersin.org This allows for the rapid generation of diverse analogues by simply swapping out one of the initial building blocks. nih.govrsc.orgrsc.orgnih.gov
Chemoenzymatic Synthesis: Combining the power of synthetic chemistry with the selectivity of enzymes. For instance, a synthetic precursor could be subjected to enzymes from the this compound biosynthetic pathway to install specific hydroxyl groups or other features that are difficult to add chemically. nih.gov
Complexity-to-Diversity Strategies: Using the natural product itself as a starting scaffold and applying chemical reactions to distort or rearrange the ring system, thereby creating novel, biologically active pseudo-natural products. researchgate.net
These approaches will provide essential chemical tools to explore the biological activities of the quadrane class and identify their mechanisms of action. nih.gov
Elucidating the Comprehensive Spectrum of Molecular Mechanisms and Biological Functions within Ecological Contexts
While some quadranoids exhibit cytotoxicity against cancer cell lines, their true biological function likely lies within their ecological context. researchgate.netacs.org this compound and its relatives are produced by Aspergillus terreus, a fungus often found in the soil and specifically in the rhizosphere—the area of soil directly influenced by plant roots. researchgate.netacs.orgbiorxiv.org This environment is a hotbed of chemical communication and competition between microbes, fungi, and the host plant. mdpi.com
Fungal sesquiterpenes are increasingly recognized as key mediators in these interactions. royalsocietypublishing.orgnih.gov Studies on other fungal sesquiterpenes have shown they can act as defensive compounds, such as repellents against fungivorous soil animals like springtails (Collembola). royalsocietypublishing.orgnih.gov This suggests a primary role for this compound could be to protect its producer from being eaten or to inhibit the growth of competing fungi and bacteria in the crowded rhizosphere. nih.gov
A crucial future research direction is to bridge the gap between the observed cytotoxicity and the compound's ecological role. This requires:
Identifying Molecular Targets: Using the synthetic quadranoid probes developed (as in 7.3) to pinpoint the specific proteins or cellular pathways that this compound interacts with in competing organisms or host plants.
In-situ Functional Analysis: Studying the effect of this compound on microbial community composition and function within realistic rhizosphere models. This could involve using mutant fungal strains that cannot produce this compound to observe changes in ecological interactions. royalsocietypublishing.orgnih.gov
Understanding Allelopathy and Signaling: Investigating whether this compound acts as an allelopathic agent (inhibiting plant growth) or as a signaling molecule that influences plant defense pathways or root development.
By elucidating the specific molecular mechanisms, a comprehensive picture of this compound's function as a mediator of complex ecological interactions in the soil will emerge. google.com
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing Isoquadrone from natural sources?
this compound, a fungal-derived sesquiterpene with a quadrane scaffold, requires targeted isolation techniques. Researchers should employ:
- Chromatographic separation : Use HPLC or GC-MS with fungal extracts, guided by bioactivity assays (e.g., antimicrobial or cytotoxic screening) to prioritize fractions .
- Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to resolve its stereochemistry, particularly the bicyclic quadrane core .
- Comparative analysis : Cross-reference spectral data with known quadranoids (e.g., terrecyclol or suberosanone derivatives) to confirm identity .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
Q. What analytical techniques are critical for validating this compound’s purity and stability in experimental settings?
- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC-DAD (diode array detection) to detect impurities or degradation products .
- Stability testing : Monitor compound integrity under varying pH, temperature, and light conditions using accelerated stability protocols .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
- Meta-analysis framework : Aggregate data from independent studies (e.g., IC₅₀ values, cell lines used) to identify variability sources. Apply statistical tools like ANOVA or effect-size analysis to quantify discrepancies .
- Mechanistic validation : Use knockout models (e.g., CRISPR/Cas9) to confirm target pathways (e.g., apoptosis induction) and rule off-target effects .
Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in fungal hosts?
- Gene cluster analysis : Perform genome mining of Aspergillus or Penicillium strains to identify terpene synthase homologs (e.g., β-terrecyclene synthase) linked to quadrane formation .
- Isotopic labeling : Use ¹³C-labeled precursors in feeding experiments to trace carbon flux through the mevalonate or methylerythritol phosphate (MEP) pathways .
Q. How can computational models enhance the study of this compound’s structure-activity relationships (SAR)?
- Molecular docking : Simulate interactions with putative targets (e.g., tubulin or kinase enzymes) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
- QSAR modeling : Train algorithms on quadranoid derivatives to predict bioactivity modifications (e.g., substituent effects on cytotoxicity) .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- Animal models : Prioritize species with metabolic similarities to humans (e.g., murine models) for pharmacokinetic studies. Adhere to ARRIVE guidelines for experimental transparency .
- Dose optimization : Conduct pilot studies to establish maximum tolerated doses (MTD) and minimize unnecessary animal use .
Methodological Frameworks for this compound Research
- PICO framework : Adapt for pharmacological studies:
- Replication protocols : Document step-by-step procedures (e.g., extraction solvents, assay conditions) to enable cross-lab validation .
Data Contradiction and Synthesis
- Comparative tables : Tabulate divergent findings (e.g., IC₅₀ variations across studies) to highlight methodological or biological variables (Table 1).
| Study | Cell Line | IC₅₀ (µM) | Assay Type | Key Variable |
|---|---|---|---|---|
| A | HeLa | 12.3 | MTT | Serum-free medium |
| B | MCF-7 | 28.7 | SRB | 10% FBS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
